N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C20H24N4O3S and its molecular weight is 400.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((2-morpholinopyridin-4-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
This compound has been studied for its interaction with various biological targets, including:
- Enzyme Inhibition : It has shown potential as an inhibitor of nicotinamide phosphoribosyltransferase (Nampt), which plays a crucial role in NAD+ biosynthesis. This inhibition can lead to altered cellular metabolism and apoptosis in cancer cells .
- Receptor Modulation : The compound may act as an agonist or antagonist at specific G-protein coupled receptors (GPCRs), influencing signaling pathways that regulate glucose metabolism and insulin sensitivity .
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer activity, particularly against KRAS mutant tumor cell lines. The mechanism involves the suppression of MEK phosphorylation and cellular proliferation, which is critical in cancer progression .
Table 1: Summary of Anticancer Activity
Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
KRAS mutant xenograft model | 0.5 | MEK inhibition | |
Various cancer cell lines | 1.2 | Nampt inhibition |
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound indicates good oral bioavailability and metabolic stability, making it a viable candidate for further development in therapeutic applications .
Case Studies
- In Vivo Efficacy : A study conducted on mice bearing KRAS mutant tumors demonstrated that administration of this compound resulted in significant tumor shrinkage compared to control groups, validating its potential as a therapeutic agent .
- Toxicology Assessment : Preliminary toxicological evaluations suggest a favorable safety profile, with no significant adverse effects observed at therapeutic doses during animal trials .
Properties
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c25-20(16-1-2-19(22-13-16)27-17-4-10-28-14-17)23-12-15-3-5-21-18(11-15)24-6-8-26-9-7-24/h1-3,5,11,13,17H,4,6-10,12,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLDBOOQBOOZQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)NCC3=CC(=NC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.